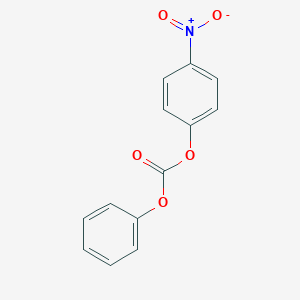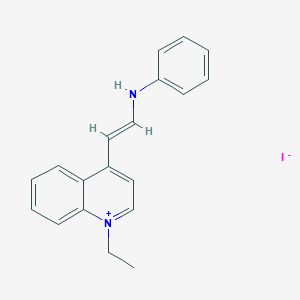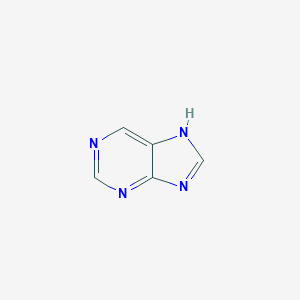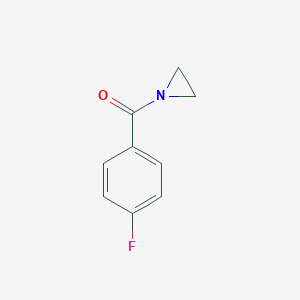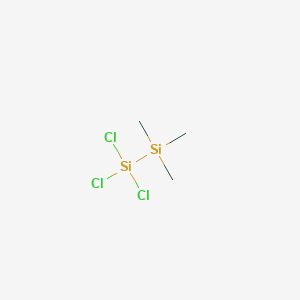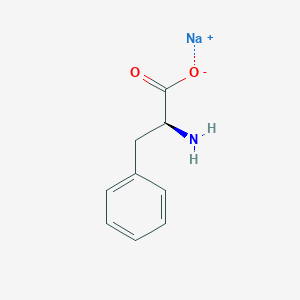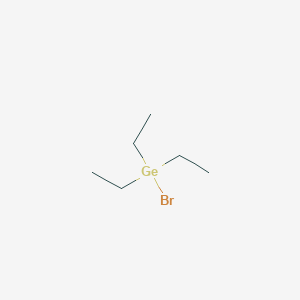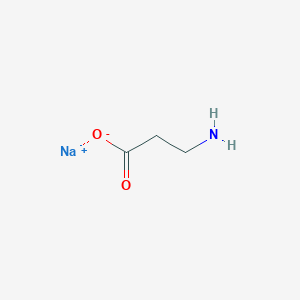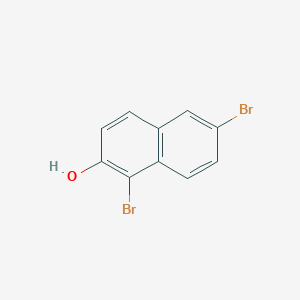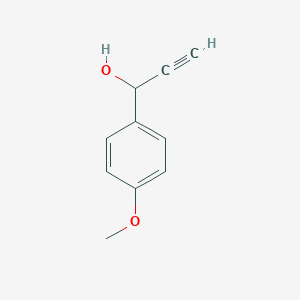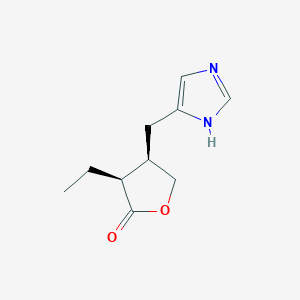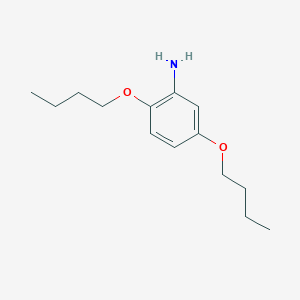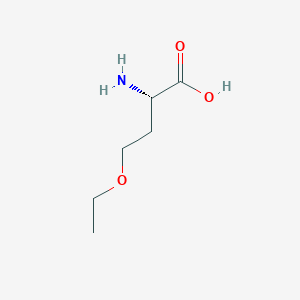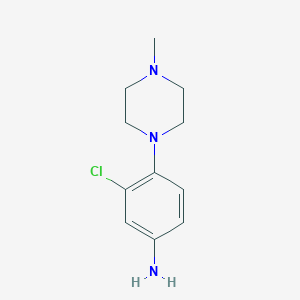
3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Übersicht
Beschreibung
The compound 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a derivative of aniline and has been the subject of various studies due to its potential applications in medicinal chemistry. It is structurally related to several compounds that have been synthesized and evaluated for their biological activities, such as antiproliferative, allosteric enhancer activity at the A1 adenosine receptor, and anticholinesterase activity .
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline involves multiple steps, including condensation reactions and reductions. For instance, a practical synthesis of a structurally similar compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline, was achieved with an overall yield of 82% using cheap and readily available starting materials, highlighting the potential for industrial production . Another study reported the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, which involved an unusual version of the Morita–Baylis–Hillman reaction, indicating the versatility of synthetic approaches for such compounds .
Molecular Structure Analysis
Ab initio Hartree-Fock and density functional theory investigations have been conducted on compounds with the 4-methylpiperazin-1-yl moiety to determine their conformational stability, molecular structure, and vibrational spectra. These studies have identified multiple stable conformers and provided a detailed understanding of the molecular geometry, which is crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the 4-methylpiperazin-1-yl group can be inferred from their interactions with various biological targets. For example, the antiproliferative activity against cancer cell lines and selective inhibitory effects on oncogenic kinases such as TrkA kinase have been observed . Additionally, allosteric enhancer activity at the A1 adenosine receptor has been reported, which is significantly influenced by the substitution pattern on the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have been characterized using techniques such as TLC, melting point determination, and NMR spectroscopy. Theoretical calculations have also been used to predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the charge transfer within the molecule and can influence its biological activity .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrrolopyrimidine Kinase Inhibitors
- Summary of Application: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a compound similar to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, is used as an organic building block to synthesize substituted aniline products, including pyrrolopyrimidine kinase inhibitors .
2. Synthesis of 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- Summary of Application: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is used in the synthesis of 3-(4-(Substituted)-piperazin-1-yl)cinnolines .
- Methods of Application: The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results or Outcomes: The synthesized 3-(4-(Substituted)-piperazin-1-yl)cinnolines have shown antifungal, antibacterial, and antitumor activities .
3. Synthesis of Active Pharmaceutical Ingredients
- Summary of Application: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is used as an intermediate in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
- Results or Outcomes: The synthesized pharmaceutical ingredients are used in the treatment of various diseases, including bacterial infections, schizophrenia, erectile dysfunction, and insomnia .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKPKWGFIBYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356193 | |
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
16154-72-6 | |
| Record name | 3-Chloro-4-(4-methyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16154-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(4-methylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

